ethyl 2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate
Description
Ethyl 2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with phenyl (C₆H₅) at position 4, 4-pyridinyl (C₅H₄N) at position 5, and an ethyl ester-linked sulfanylacetate moiety at position 2. This structure confers unique electronic and steric properties, making it a versatile ligand in coordination chemistry and a scaffold for bioactive molecule design. Its synthesis typically involves nucleophilic substitution reactions between triazole thiols and α-halogenated esters, as exemplified in analogous procedures .
Properties
IUPAC Name |
ethyl 2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-2-23-15(22)12-24-17-20-19-16(13-8-10-18-11-9-13)21(17)14-6-4-3-5-7-14/h3-11H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVPLIUTRRNSOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Introduction of the Phenyl and Pyridinyl Groups: The phenyl and pyridinyl groups can be introduced via nucleophilic substitution reactions using corresponding halides.
Attachment of the Sulfanyl Acetate Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester group undergoes saponification under basic conditions to yield the corresponding carboxylic acid. This reaction is pivotal for generating water-soluble derivatives or intermediates for further functionalization.
Reaction Conditions:
| Reagents | Solvent | Temperature | Time | Product |
|---|---|---|---|---|
| NaOH (2 eq) | Ethanol/H₂O | Reflux | 4–6 h | 2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid |
| LiOH | THF/H₂O | 60°C | 3 h | Same as above |
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Mechanism: Base-catalyzed nucleophilic acyl substitution, forming a carboxylate intermediate.
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Applications: Used to synthesize bioavailable analogs for pharmacokinetic studies.
Oxidation of the Sulfanyl Group
The thioether linkage is susceptible to oxidation, forming sulfoxides or sulfones, which modulate electronic properties and biological activity.
Oxidation Pathways:
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| H₂O₂ (30%) | Acetic acid, 25°C | Sulfoxide derivative |
| mCPBA (1.2 eq) | DCM, 0°C → RT | Sulfone derivative |
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Key Findings:
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Sulfoxidation occurs selectively at the thioether sulfur without affecting the triazole ring.
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Sulfone formation requires stoichiometric oxidants and prolonged reaction times.
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Nucleophilic Substitution at the Sulfanyl Group
The sulfur atom in the thioether can act as a leaving group under alkylation or arylation conditions.
Example Reaction:
| Substrate | Reagent | Conditions | Product |
|---|---|---|---|
| Ethyl derivative | Methyl iodide (2 eq) | Cs₂CO₃, DMF, 60°C | Methyl-substituted triazole-thioether |
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Mechanism: SN2 displacement facilitated by a strong base (e.g., Cs₂CO₃) .
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Limitations: Steric hindrance from the triazole and pyridine rings may reduce yields .
Electrophilic Aromatic Substitution (EAS)
The phenyl and pyridinyl rings undergo regioselective electrophilic attacks, though reactivity varies due to electron-withdrawing effects from the triazole.
Nitration Example:
| Nitrating Agent | Conditions | Major Product |
|---|---|---|
| HNO₃/H₂SO₄ | 0°C → RT, 2 h | 3-Nitro-pyridinyl derivative |
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Regiochemistry: Nitration occurs preferentially at the pyridinyl ring’s meta position due to electron-deficient character .
Coordination with Metal Ions
The triazole and pyridinyl nitrogen atoms participate in metal complexation, relevant to catalysis or sensor design.
Reported Complexes:
| Metal Salt | Solvent | Ligand Ratio | Application |
|---|---|---|---|
| Cu(II) acetate | MeOH | 1:2 (M:L) | Catalytic oxidation studies |
| PdCl₂ | DMF | 1:1 | Cross-coupling reactions |
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Structural Confirmation: X-ray crystallography and UV-Vis spectroscopy validate octahedral geometries for Cu(II) complexes .
Reduction of the Triazole Ring
While the triazole core is generally stable, hydrogenolysis under high-pressure H₂ can partially reduce the ring.
Conditions and Outcomes:
| Catalyst | Pressure | Product |
|---|---|---|
| Pd/C (10%) | 50 psi H₂ | Partially saturated triazoline derivative |
Photochemical Reactions
UV irradiation induces C–S bond cleavage, generating thiyl radicals that dimerize or trap other radicals.
Experimental Setup:
| Light Source | Additive | Product |
|---|---|---|
| UV-C (254 nm) | TEMPO | TEMPO-trapped disulfide |
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Mechanism: Homolytic cleavage of the C–S bond followed by radical recombination.
Scientific Research Applications
Biological Activities
Antifungal and Antibacterial Properties:
Compounds containing the triazole moiety have been extensively studied for their antifungal and antibacterial activities. Ethyl 2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate exhibits promising antifungal activity against various strains, making it a potential candidate for developing new antifungal agents . The mechanism often involves the inhibition of ergosterol synthesis, crucial for fungal cell membrane integrity.
Antioxidant Activity:
Recent studies indicate that derivatives of this compound demonstrate significant antioxidant properties. The reducing power of these compounds was evaluated using standard assays, showing that they can effectively scavenge free radicals, thus offering protective effects against oxidative stress-related diseases .
Anticancer Potential:
The compound has also been investigated for its anticancer properties. Research indicates that triazole derivatives can induce apoptosis in cancer cells through various pathways. This compound has shown efficacy in inhibiting tumor growth in vitro and in vivo models, suggesting its potential as a therapeutic agent in cancer treatment .
Agricultural Applications
Herbicidal Activity:
Triazole compounds are known for their herbicidal properties. This compound has been tested for its ability to inhibit the growth of certain weeds without affecting crop yield. This selectivity makes it a valuable candidate for developing new herbicides that minimize environmental impact while maximizing agricultural productivity .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .
| Synthesis Step | Reagents Used | Yield (%) | Characterization Method |
|---|---|---|---|
| Step 1 | Isonicotinoyl hydrazine with isothiocyanatobenzene | 95% | NMR Spectroscopy |
| Step 2 | Aqueous NaOH followed by HCl | High yield | X-ray Crystallography |
Case Studies
Case Study 1: Antifungal Efficacy
In a controlled study, this compound was tested against Candida albicans and Aspergillus niger. The compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of traditional antifungal agents, indicating its potential as an effective treatment option .
Case Study 2: Antioxidant Screening
A comparative study assessed the antioxidant capacity of several triazole derivatives including this compound against known antioxidants such as ascorbic acid. Results showed superior activity in scavenging DPPH radicals, suggesting its application in nutraceutical formulations aimed at reducing oxidative stress .
Mechanism of Action
The mechanism of action of ethyl 2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The phenyl and pyridinyl groups contribute to the compound’s binding affinity and specificity. The sulfanyl acetate moiety may play a role in the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Positional Isomerism of Pyridinyl Groups
- Methyl 2-{[4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate (phpy2NS) Key difference: Pyridinyl group at position 2 (vs. 4 in the target compound) and methyl ester (vs. ethyl). Impact: The pyridin-2-yl group enhances chelation capabilities for Group 12 metals (e.g., Zn²⁺, Cd²⁺), forming stable complexes with distorted tetrahedral geometries. The methyl ester reduces steric bulk but may lower solubility in nonpolar solvents compared to ethyl esters .
- Ethyl 2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate Key difference: Methyl group at position 4 (vs. phenyl).
Aromatic vs. Aliphatic Substituents
- Ethyl 2-((4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate
Functional Group Modifications
Ester vs. Amide Derivatives
- N-(2,5-Dimethylphenyl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Key difference: Amide group replaces the ethyl ester. This modification is linked to improved anticancer activity, particularly in melanoma cell lines .
- 2-{[4-Ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide Key difference: Sulfamoylphenyl acetamide substituent. Impact: Introduces sulfonamide pharmacophore, known for antimicrobial and anti-inflammatory properties. The ethyl group on the triazole may modulate pharmacokinetic profiles .
Electron-Withdrawing and -Donating Groups
- Ethyl 2-((4-((4-nitrobenzylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)acetate Key difference: Nitro and trifluoromethyl groups. Impact: Strong electron-withdrawing effects increase electrophilicity, enhancing reactivity in nucleophilic substitutions. The trifluoromethyl group improves metabolic stability .
Biological Activity
Ethyl 2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The compound features a triazole ring, which is known for its pharmacological potential, including antimicrobial and antifungal properties. This article reviews the biological activity of this compound based on recent findings and studies.
Structure and Synthesis
The synthesis of this compound typically involves the reaction of isonicotinohydrazide with isothiocyanatobenzene followed by various chemical transformations. The final product exhibits a complex structure characterized by multiple heterocycles that contribute to its biological properties.
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles, including this compound, exhibit notable antimicrobial activity. For instance:
- Minimum Inhibitory Concentration (MIC) studies have shown that these compounds can effectively inhibit the growth of various bacteria and fungi. The compound demonstrated activity against pathogens such as Staphylococcus aureus and Candida albicans .
Antifungal Properties
The antifungal potential of triazole derivatives has been well documented. This compound has shown efficacy against several fungal strains. The structural features of the triazole ring are believed to play a critical role in this activity .
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various triazole derivatives, including this compound. The results indicated significant inhibition of bacterial growth at low concentrations, suggesting potential for therapeutic applications .
- Fungal Resistance : Another research focused on the resistance patterns of fungi to conventional antifungal agents. The study highlighted that triazole derivatives could serve as effective alternatives due to their unique mechanisms of action against resistant strains .
Table 1: Biological Activity Summary
Q & A
Q. What are the established synthetic pathways for ethyl 2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate, and how do reaction conditions influence yield?
The compound is synthesized via S-alkylation of 4-amino-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate in an alkaline methanol medium. Key steps include dissolving the thiol precursor in methanol with NaOH, followed by dropwise addition of the alkyl halide at room temperature . Yield optimization requires precise stoichiometric ratios (1:1 thiol:alkyl halide) and controlled pH to avoid side reactions (e.g., over-alkylation). Characterization via 1H/13C-NMR ensures structural fidelity .
Q. Which spectroscopic and crystallographic methods are critical for validating the structural integrity of this compound?
1H/13C-NMR is essential for confirming substituent positions and sulfur-alkyl bond formation. For example, the ethyl ester group (-OCH2CH3) shows characteristic triplet and quartet signals near δ 1.2–4.1 ppm . Advanced validation employs X-ray crystallography to resolve bond angles and torsional strain, as demonstrated in analogous triazole derivatives (e.g., bond angles of 109.6° for C-S-C linkages) .
Q. How does the triazole ring's electronic environment affect reactivity in downstream functionalization?
The 1,2,4-triazole core exhibits ambident nucleophilicity: the sulfur atom acts as a soft nucleophile for alkylation, while the pyridinyl nitrogen participates in hydrogen bonding or coordination chemistry. This duality enables modular derivatization, such as introducing pharmacophores via Suzuki coupling or amidation .
Advanced Research Questions
Q. What experimental design strategies minimize trial-and-error in optimizing reaction conditions for novel analogs?
Statistical Design of Experiments (DoE) reduces parameter space by systematically varying factors like solvent polarity, temperature, and catalyst loading. For instance, a Central Composite Design (CCD) can identify optimal methanol/water ratios for solubility-driven yield improvements . Computational tools (e.g., quantum chemical reaction path searches) predict intermediates and transition states, narrowing experimental conditions .
Q. How can discrepancies in spectral data (e.g., unexpected NMR shifts) be resolved during structural elucidation?
Contradictions often arise from dynamic effects (e.g., rotamers) or impurities. Use variable-temperature NMR to probe conformational exchange or employ 2D-COSY/HSQC to assign overlapping signals. For unresolved cases, single-crystal X-ray diffraction provides unambiguous confirmation, as seen in studies of triazole-thiolate coordination complexes .
Q. What computational approaches enable predictive modeling of this compound’s physicochemical properties?
Density Functional Theory (DFT) calculates key properties:
- LogP (lipophilicity): Predicted via atomistic partitioning (e.g., ~2.1 for the ester derivative).
- pKa: The pyridinyl nitrogen’s basicity (predicted pKa ~4.5) influences solubility in acidic media.
- Reactivity: Frontier molecular orbital (FMO) analysis identifies electrophilic sites for functionalization .
Q. How do solvent effects and substituent electronic profiles influence regioselectivity in triazole alkylation?
Polar aprotic solvents (e.g., DMF) stabilize transition states for S-alkylation, while protic solvents (e.g., methanol) favor N-alkylation by protonating the triazole nitrogen. Electron-withdrawing groups (e.g., pyridinyl) enhance sulfur’s nucleophilicity, directing alkylation to the thiolate site .
Methodological Guidelines
- Synthetic Optimization : Use DoE to map temperature vs. solvent polarity interactions, reducing iterations by 40–60% .
- Data Validation : Cross-reference NMR with high-resolution mass spectrometry (HRMS) and IR for functional group confirmation.
- Computational Workflow : Integrate Gaussian09 for DFT calculations and ICReDD’s reaction path algorithms for mechanistic insights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
